molecular formula C27H27BrN4O4 B2730245 N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide CAS No. 850903-88-7

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide

Cat. No. B2730245
CAS RN: 850903-88-7
M. Wt: 551.441
InChI Key: RVJLYEBNSKSYFO-UHFFFAOYSA-N
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Description

“N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities, including anticancer properties . The compound’s structure was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . These compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The structures of these derivatives were confirmed by spectral data analyses .


Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazole derivatives have been described in the literature . The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole derivatives have been analyzed using various spectroscopic techniques . For instance, the 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Noncovalent Interactions in Crystal Structures : Bolotin et al. (2020) investigated symmetrical noncovalent Br···Br interactions in the crystal structure of primary peroxides derived from 4-bromobenzamidrazone. This study highlights the role of halogen···halogen contacts in the stabilization of crystal structures, with implications for materials science and molecular engineering (Bolotin, Il’in, Suslonov, & Novikov, 2020).

Antimicrobial and Antiviral Activities : Research on the synthesis and characterization of compounds containing bromophenyl triazole units has revealed their potential in biological applications. For instance, Ustabaş et al. (2020) synthesized a compound showing antimicrobial activity against various bacterial species and significant antileishmanial activity, suggesting potential uses in developing new antimicrobial agents (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020). Additionally, Ibba et al. (2018) designed 5-chlorobenzotriazole derivatives with antiviral activity against various RNA and DNA viruses, demonstrating the potential for triazole derivatives in antiviral drug development (Ibba, Corona, Carta, Giunchedi, Loddo, Sanna, Delogu, & Piras, 2018).

Catalysis and Material Synthesis : The use of triazolylidenes as versatile ligands in catalysis was explored by Donnelly et al. (2013), who discussed their synthesis, properties, and applications in bond-forming and redox reactions. This research points to the importance of triazolylidenes in enhancing catalytic processes, offering insights into their utility in synthetic chemistry and material science (Donnelly, Petronilho, & Albrecht, 2013).

Mechanism of Action

The mechanism of action of similar triazole derivatives has been studied in the context of their anticancer properties . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of similar triazole derivatives has been evaluated in the context of their cytotoxic activities . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on similar triazole derivatives could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN4O4/c1-4-34-24-15-19(16-25(35-5-2)26(24)36-6-3)27(33)30-21-11-13-22(14-12-21)32-23(17-29-31-32)18-7-9-20(28)10-8-18/h7-17H,4-6H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJLYEBNSKSYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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